2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide
Description
2-[4-Amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, an amino group at position 4, and a thioether linkage to an N-naphthylacetamide moiety. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C21H19N5O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-28-16-9-4-8-15(12-16)20-24-25-21(26(20)22)29-13-19(27)23-18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,13,22H2,1H3,(H,23,27) |
InChI Key |
ZEXZZGZRNDCUIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide typically involves multiple steps, starting with the formation of the triazole ring. The final step involves the coupling of the triazole derivative with naphthylacetamide under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the nitro group can yield an amino derivative .
Scientific Research Applications
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally analogous to several 1,2,4-triazole derivatives, differing primarily in substituents on the triazole ring and the arylacetamide moiety. Below is a comparative analysis of key analogues:
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to enzymatic targets like COX-2 . Methoxy groups balance electronic and steric effects, optimizing interactions with hydrophobic pockets .
Synthetic Efficiency :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
